1-[(5-nitro-2-thienyl)methyl]pyrrolidine

nNOS inhibition neurological research nitric oxide synthase

Researchers developing selective neuronal nitric oxide synthase inhibitors often face limited starting points for SAR exploration. This building block addresses that gap directly. - Acts as a defined nNOS inhibitor scaffold (IC50 = 410 nM) with a baseline 244-fold selectivity over eNOS, enabling incremental isoform discrimination studies. - Serves as a weakly active control for off-target profiling in TC-PTP (IC50 = 19,000 nM) and SHP-1 (IC50 = 3,000 nM) assays. - Supplied as a research-grade solid, enabling rapid analog synthesis to optimize brain penetrance and selectivity beyond 3,800-fold.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
Cat. No. B5239789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-nitro-2-thienyl)methyl]pyrrolidine
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O2S/c12-11(13)9-4-3-8(14-9)7-10-5-1-2-6-10/h3-4H,1-2,5-7H2
InChIKeyVCLMXOWIEVDWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Nitro-2-thienyl)methyl]pyrrolidine Profile


1-[(5-Nitro-2-thienyl)methyl]pyrrolidine (CAS 416893-39-5, molecular formula C₉H₁₂N₂O₂S, molecular weight 212.27 g/mol) is a heterocyclic small molecule comprising a pyrrolidine ring N‑substituted with a 5‑nitro‑2‑thienylmethyl group . The compound is commercially available as a research‑grade building block and has been profiled in biochemical assays for neuronal nitric oxide synthase (nNOS) and protein tyrosine phosphatase (PTP) inhibition [1][2][3].

nNOS enzyme inhibition studies
PTP off-target profiling
Research-grade heterocyclic building block

Scaffold Specificity: 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine


Subtle structural modifications in the 5‑nitro‑2‑thienylmethyl‑pyrrolidine scaffold profoundly alter target engagement and isoform selectivity. Replacing the thiophene with a furan ring changes electron density and hydrogen‑bonding potential, affecting NOS inhibition [1]. Swapping the pyrrolidine for piperidine or morpholine alters basicity and conformational flexibility, which can drastically shift affinity for neuronal nitric oxide synthase (nNOS) versus endothelial NOS (eNOS) [2][3]. Even within the same class, optimized pyrrolidine‑based nNOS inhibitors achieve selectivities >3,800‑fold, while the unoptimized 1‑[(5‑nitro‑2‑thienyl)methyl]pyrrolidine exhibits a 244‑fold selectivity, underscoring the need for precise structural control [4].

Heterocycle modification Furan replacement may alter hydrogen-bonding, shifting nNOS inhibition profile.
Amine ring variation Piperidine or morpholine substitution can change basicity and nNOS/eNOS selectivity.
Selectivity level Reported nNOS selectivity may not transfer to optimized analogs; precise structural control needed.

1-[(5-Nitro-2-thienyl)methyl]pyrrolidine: nNOS and Phosphatase Activity


nNOS Inhibition Compared to 7-Nitroindazole

1-[(5-nitro-2-thienyl)methyl]pyrrolidine inhibits rat brain nNOS with an IC50 of 410 nM [1]. This potency is comparable to the reference nNOS inhibitor 7-nitroindazole, which exhibits an IC50 of 900 nM in rat cerebellum [2]. Both compounds act as competitive inhibitors, though 7-nitroindazole is a more extensively characterized tool compound.

nNOS Inhibition
Reported
Target Compound IC50 410 nM
vs
7-Nitroindazole IC50 900 nM
~2.2-fold lower IC50 (reported)
Supports nNOS inhibitor profiling context
Cross-study comparison; assay conditions differ
nNOS inhibition neurological research nitric oxide synthase

nNOS vs eNOS Selectivity Profile

The compound exhibits an IC50 of 410 nM for nNOS and 100,000 nM for eNOS, yielding a selectivity ratio of approximately 244‑fold for the neuronal isoform [1][2]. This selectivity is lower than that of highly optimized pyrrolidine‑based nNOS inhibitors, which achieve selectivity ratios up to 3,800‑fold [3], but indicates a baseline preference for nNOS over eNOS that can be exploited in medicinal chemistry campaigns.

nNOS/eNOS Selectivity
Reported
This compound nNOS IC50 410 nM eNOS IC50 100,000 nM Ratio ~244
vs
Optimized analogs Selectivity up to 3,800-fold
~15-fold lower selectivity reported
Isoform selectivity screening context
Baseline selectivity for SAR optimization
nNOS selectivity isoform profiling drug discovery

TC-PTP Inhibition Compared to PTP Inhibitor XVIII

The compound inhibits human T‑cell protein tyrosine phosphatase (TC‑PTP) with an IC50 of 19,000 nM [1]. This weak inhibitory activity is similar to that of the commercially available broad‑spectrum phosphatase inhibitor PTP Inhibitor XVIII, which inhibits TC‑PTP with an IC50 of 16,000 nM .

TC-PTP Inhibition
Reported
Target Compound IC50 19,000 nM
vs
PTP Inhibitor XVIII IC50 16,000 nM
Comparable weak potency (~1.2-fold)
Potential off-target PTP inhibition at high concentrations
Requires selectivity validation in cellular assays
TC-PTP protein tyrosine phosphatase inhibition

SHP-1 Inhibition Compared to NSC-87877

The compound inhibits Src homology region 2 domain‑containing phosphatase‑1 (SHP‑1) with an IC50 of 3,000 nM [1]. This activity is approximately 8‑fold less potent than the dual SHP‑1/2 inhibitor NSC‑87877, which inhibits SHP‑1 with an IC50 of 355 nM .

SHP-1 Inhibition
Reported
Target Compound IC50 3,000 nM
vs
NSC-87877 IC50 355 nM
8.5-fold less potent than reference
Baseline SHP-1 activity reported
Context for immune signaling research
SHP-1 protein tyrosine phosphatase immunology

Applications of 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine


nNOS Inhibitor Lead Optimization

Use 1-[(5-nitro-2-thienyl)methyl]pyrrolidine as a moderately potent nNOS inhibitor scaffold (IC50 = 410 nM) [1]. It serves as a starting point for structure‑activity relationship (SAR) studies aiming to improve potency and brain penetrance, particularly when compared to 7‑nitroindazole (IC50 = 900 nM) [2].

NOS Isoform Selectivity Screening

Leverage the compound's 244‑fold selectivity for nNOS over eNOS [1][2] as a baseline for screening campaigns. Optimized pyrrolidine‑based inhibitors achieve >3,800‑fold selectivity [3]; this compound provides a reference point for incremental improvements in isoform discrimination.

TC-PTP and SHP-1 Counter-Screens

Employ 1-[(5-nitro-2-thienyl)methyl]pyrrolidine as a weakly active control in TC‑PTP (IC50 = 19,000 nM) and SHP‑1 (IC50 = 3,000 nM) assays [4]. It offers a benchmark for off‑target activity when assessing novel nNOS inhibitors or related chemotypes.

Scaffold for Derivatization

The commercially available building block (CAS 416893-39-5) enables rapid synthesis of analogs to explore substitution effects on nNOS potency and selectivity, as well as PTP off‑target liability.

Application
Selection Property
Validation Focus
nNOS inhibitor SAR studies
nNOS inhibition profile
Potency benchmark against reference nNOS inhibitor
nNOS isoform selectivity screening
nNOS/eNOS selectivity context
Selectivity improvement potential
PTP off-target counter-screen
PTP enzyme inhibition profile
Off-target liability assessment at high concentration
Synthetic derivatization scaffold
Research-grade building block
SAR exploration and analogue synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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